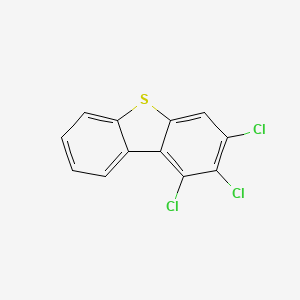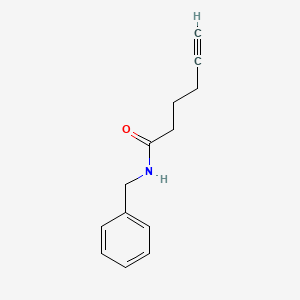
N-benzylhex-5-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylhex-5-ynamide is a compound belonging to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. Ynamides are known for their strongly polarized triple bond, which enables unique chemical transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylhex-5-ynamide can be achieved through several methods. One common approach involves the reaction of a benzylamine with a hex-5-ynoic acid derivative under dehydrating conditions. This method typically employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Another method involves the use of trichloroethene as a two-carbon synthon, which reacts with amides to form ynamides under mildly basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzylhex-5-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding different products.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amides, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzylhex-5-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and heterocycles.
Biology: The compound can be employed in the development of bioactive molecules and pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzylhex-5-ynamide involves its interaction with molecular targets through its polarized triple bond. This interaction can lead to the formation of reactive intermediates, which can undergo further transformations. The compound’s effects are mediated by its ability to participate in various chemical reactions, including cycloaddition and cyclization .
Comparison with Similar Compounds
Similar Compounds
N-benzylhex-5-ynylamine: Similar structure but with an amine group instead of an amide.
N-benzylhex-5-ynol: Contains a hydroxyl group instead of an amide.
N-benzylhex-5-ynyl chloride: Features a chloride group instead of an amide.
Uniqueness
N-benzylhex-5-ynamide is unique due to its amide functionality, which imparts distinct reactivity and stability compared to its analogs. The presence of the amide group allows for specific interactions and transformations that are not possible with other similar compounds.
Properties
CAS No. |
155193-71-8 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-benzylhex-5-ynamide |
InChI |
InChI=1S/C13H15NO/c1-2-3-5-10-13(15)14-11-12-8-6-4-7-9-12/h1,4,6-9H,3,5,10-11H2,(H,14,15) |
InChI Key |
GLNUPYVOYQDLLD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


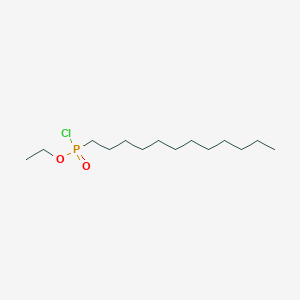
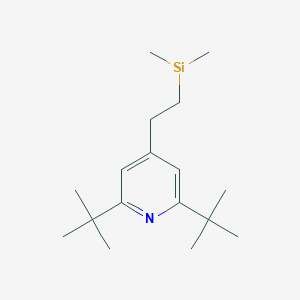
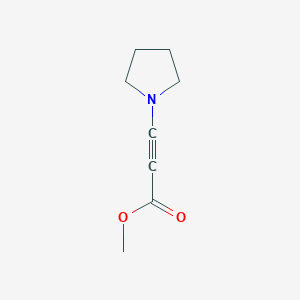
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
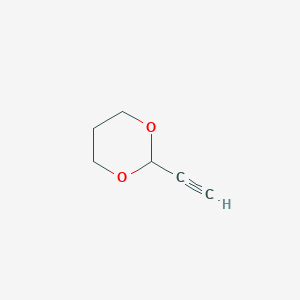
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
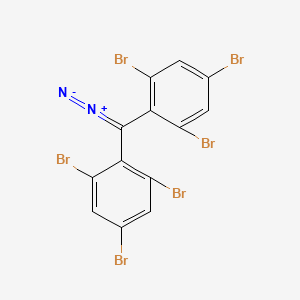
![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
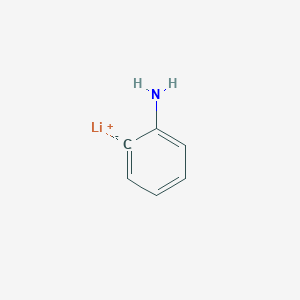
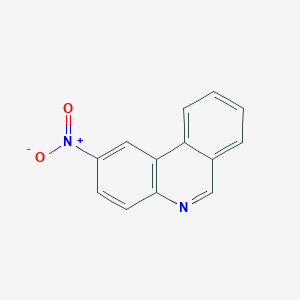
![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
